molecular formula C12H18N2O2S B8111414 (4aS,7R,7aR)-7-((2-methylthiazol-4-yl)methoxy)octahydrocyclopenta[b][1,4]oxazine

(4aS,7R,7aR)-7-((2-methylthiazol-4-yl)methoxy)octahydrocyclopenta[b][1,4]oxazine

Cat. No.: B8111414
M. Wt: 254.35 g/mol
InChI Key: MUWLEWFQRLRQGV-QJPTWQEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (4aS,7R,7aR)-7-((2-methylthiazol-4-yl)methoxy)octahydrocyclopenta[b][1,4]oxazine is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazole ring and an oxazine ring, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,7R,7aR)-7-((2-methylthiazol-4-yl)methoxy)octahydrocyclopenta[b][1,4]oxazine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring and the subsequent construction of the oxazine ring. Common reagents used in these reactions include thioamides, aldehydes, and various catalysts to facilitate ring closure and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

(4aS,7R,7aR)-7-((2-methylthiazol-4-yl)methoxy)octahydrocyclopenta[b][1,4]oxazine can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazine ring can be reduced to form corresponding amines or alcohols.

    Substitution: Functional groups on the thiazole or oxazine rings can be substituted with other groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the oxazine ring can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (4aS,7R,7aR)-7-((2-methylthiazol-4-yl)methoxy)octahydrocyclopenta[b][1,4]oxazine is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, leading to therapeutic effects. Research is ongoing to explore its efficacy and safety in various disease models.

Industry

In industry, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties make it suitable for various industrial applications, including the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (4aS,7R,7aR)-7-((2-methylthiazol-4-yl)methoxy)octahydrocyclopenta[b][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and oxazine rings can form hydrogen bonds, hydrophobic interactions, or covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4aS,7R,7aR)-7-((2-methylthiazol-4-yl)methoxy)octahydrocyclopenta[b][1,4]oxazine include other thiazole and oxazine derivatives, such as:

  • (4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate
  • 2-[(4aS,7aR)-4-[(5-Methoxy-1,3,4-thiadiazol-2-yl)methyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide

Uniqueness

What sets this compound apart from similar compounds is its specific combination of the thiazole and oxazine rings, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(4aS,7R,7aR)-7-[(2-methyl-1,3-thiazol-4-yl)methoxy]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-8-14-9(7-17-8)6-16-11-3-2-10-12(11)15-5-4-13-10/h7,10-13H,2-6H2,1H3/t10-,11+,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWLEWFQRLRQGV-QJPTWQEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)COC2CCC3C2OCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)CO[C@@H]2CC[C@H]3[C@H]2OCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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